2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
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Overview
Description
2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETAMIDE is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzimidazole Core: This step involves the cyclization of appropriate precursors to form the benzimidazole ring.
Introduction of the Dioxino Group: The dioxino group is introduced through a series of reactions, including oxidation and cyclization.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents under specific conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reactors, and continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Research: The compound’s unique structure makes it a subject of interest in the development of new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The benzimidazole moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as imidazole and benzimidazole derivatives share structural similarities and exhibit similar biological activities.
Trifluoromethylated Compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethylbenzene, also exhibit enhanced lipophilicity and biological activity.
Uniqueness
2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETAMIDE is unique due to the combination of its trifluoromethyl group and the dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H10F3N3O3 |
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Molecular Weight |
301.22 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C12H10F3N3O3/c13-12(14,15)11-17-6-3-8-9(21-2-1-20-8)4-7(6)18(11)5-10(16)19/h3-4H,1-2,5H2,(H2,16,19) |
InChI Key |
MXRXJJXKNBHVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC(=O)N |
Origin of Product |
United States |
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